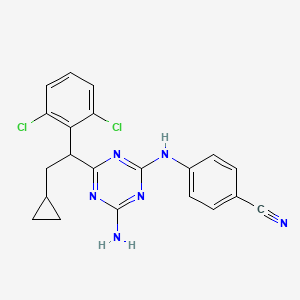
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is a complex organic compound with a unique structure that includes an indole core, a vinyl group, and an ethoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol typically involves multiple steps, starting with the preparation of the indole core. This can be achieved through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The vinyl group can be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The ethoxyphenyl substituent can be added through a nucleophilic substitution reaction, where an ethoxy group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Heck reaction, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
83949-66-0 |
|---|---|
Molekularformel |
C28H32N2O2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
2-[(E)-2-[4-[(4-ethoxyphenyl)methylamino]phenyl]ethenyl]-1,3,3-trimethylindol-2-ol |
InChI |
InChI=1S/C28H32N2O2/c1-5-32-24-16-12-22(13-17-24)20-29-23-14-10-21(11-15-23)18-19-28(31)27(2,3)25-8-6-7-9-26(25)30(28)4/h6-19,29,31H,5,20H2,1-4H3/b19-18+ |
InChI-Schlüssel |
MUCOJCWLAZJKRA-VHEBQXMUSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)/C=C/C3(C(C4=CC=CC=C4N3C)(C)C)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)C=CC3(C(C4=CC=CC=C4N3C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)










